molecular formula C20H23N3O5S B2507329 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methylbenzyl)oxalamide CAS No. 1105215-71-1

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2507329
CAS No.: 1105215-71-1
M. Wt: 417.48
InChI Key: DYBQAGIYORXJPS-UHFFFAOYSA-N
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Description

This oxalamide derivative features a central oxalamide (N1,N2-oxalyl) backbone with two distinct aromatic substituents:

  • N1-Substituent: A 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl group, incorporating a sulfone-containing isothiazolidine ring fused to a methoxy-substituted benzene.
  • N2-Substituent: A 4-methylbenzyl group (para-methyl-substituted benzyl).

The 1,1-dioxidoisothiazolidine moiety may enhance metabolic stability due to the sulfone group, a feature shared with thiazolidinedione derivatives in .

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14-4-6-15(7-5-14)13-21-19(24)20(25)22-17-12-16(8-9-18(17)28-2)23-10-3-11-29(23,26)27/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBQAGIYORXJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound belonging to the oxamide class. Its structural uniqueness, characterized by the presence of an isothiazolidinone ring and various substituents, suggests potential biological activities. This article reviews the biological activity of this compound based on available research findings, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O5S, with a molecular weight of 409.48 g/mol. The structure features an oxamic acid moiety linked to two amide groups: one connected to a 2-methoxyphenyl group and the other linked to a 4-methylbenzyl group. The isothiazolidinone ring contributes to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory activities. The mechanisms underlying these effects are still being elucidated.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Preliminary studies suggest that it may disrupt cell membrane integrity, leading to cell death. This activity is attributed to the isothiazolidinone structure, which is known for its interaction with microbial membranes.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It appears to interfere with specific signaling pathways involved in cell growth and survival. The exact molecular targets are under investigation, but it is believed that the compound may act as an enzyme inhibitor.

Anti-inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties. Research indicates that it may reduce the production of pro-inflammatory cytokines, thereby modulating inflammatory responses in various cellular models .

The precise mechanism of action for this compound involves several pathways:

  • Cell Membrane Disruption : The interaction with microbial membranes leads to increased permeability and cell lysis.
  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation and survival.
  • Cytokine Modulation : It influences the signaling pathways that regulate inflammatory responses.

Comparative Analysis with Similar Compounds

To contextualize its biological activity, comparisons can be made with similar compounds such as N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide. Both compounds share structural features but differ in their substituents, which may influence their biological profiles.

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundC19H21N3O5SYesYesYes
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamideC17H19N3O5SYesModerateNo

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated a significant reduction in growth rates when exposed to varying concentrations of the compound.
  • Cancer Cell Line Studies : In vitro tests using breast cancer cell lines showed a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in oncology.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Molecular Properties

The following table compares key structural and physicochemical features of the target compound with analogous oxalamides:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Source
Target Compound : N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methylbenzyl)oxalamide Likely C₂₃H₂₄N₃O₅S ~466.5 (estimated) 1,1-Dioxidoisothiazolidine, 2-methoxy, 4-methylbenzyl Sulfone group for stability [Est. from 13,14]
N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide C₂₁H₂₅N₃O₅S (CAS 1105228-38-3) 431.5 1,1-Dioxidoisothiazolidine, 2-methyl, 4-methoxyphenethyl Methyl vs. methoxy substitution
N1-(4-Carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide C₁₉H₂₀N₄O₆S (CAS 941979-95-9) 432.5 1,1-Dioxidoisothiazolidine, 2-methoxy, 4-carbamoylphenyl Carbamoyl group for polarity
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) C₁₉H₂₁N₃O₄ 367.4 2,4-Dimethoxybenzyl, pyridinylethyl Umami flavor enhancer (NOEL = 100 mg/kg/day)
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide C₂₀H₂₄ClN₅O₃S 458.0 Chlorophenyl, hydroxyethyl-thiazole, piperidine Antiviral activity (IC₅₀ = 0.2–5.3 μM)

Functional and Pharmacological Differences

Antiviral Activity
  • The target compound lacks the chlorophenyl and thiazole groups present in HIV entry inhibitors (e.g., compounds 8–11 in ). These groups are critical for binding to the CD4-binding site of HIV gp120, with reported IC₅₀ values of 0.2–5.3 μM .
Metabolism and Toxicity
  • S336 () undergoes hydrolysis and oxidative metabolism with a high NOEL (100 mg/kg/day), suggesting low toxicity. The target compound’s methylbenzyl substituent may slow metabolism compared to S336’s pyridinylethyl group, but this requires validation .
  • Compounds with piperidine or pyrrolidine substituents () show variable stereoisomer ratios (1:1 mixtures vs. single isomers), impacting pharmacokinetic profiles. The target compound’s stereochemistry is unconfirmed.
Physicochemical Properties
  • Carbamoylphenyl () and methoxy groups enhance hydrogen-bonding capacity, which may influence target binding or metabolic stability.

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